Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate
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Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.303. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Properties
Research in the field often focuses on the synthetic utility and novel reactions involving structurally complex molecules. For instance, studies on compounds with similar structural features have explored their roles as intermediates in organic synthesis, demonstrating the potential for creating diverse molecular architectures. This includes the development of novel one-carbon radical equivalents for the introduction of acyl units via radical addition to olefins, as demonstrated by Bagal, de Greef, and Zard (2006) in their work on cyano(ethoxycarbonothioylthio)methyl benzoate, highlighting the synthetic versatility of such compounds Organic Letters.
Applications in Material Science
The chemical functionalities present in the given compound suggest potential applications in material science, such as in the development of new corrosion inhibitors for metals. A related study by Hachama et al. (2016) on a benzoxazin derivative provides an example of how structurally complex molecules can serve as effective corrosion inhibitors, offering insights into the potential for similar compounds to be applied in protective coatings for carbon steel in acidic solutions Research on Chemical Intermediates.
Biological and Pharmaceutical Research
Compounds with benzodioxol and amino propanoate functionalities may also find relevance in biological and pharmaceutical research, particularly in the synthesis of bioactive molecules or drug intermediates. The biocatalytic applications of related compounds, such as in the asymmetric synthesis of pharmaceutical intermediates, highlight the potential of these molecules in drug development and synthesis. For example, the work on β-amino acids and their pharmaceutical relevance by Li et al. (2013) showcases the utility of similar chemical structures in producing enantiopure compounds for therapeutic use Process Biochemistry.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(cyclopropanecarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-14(17)7-11(16-15(18)9-2-3-9)10-4-5-12-13(6-10)21-8-20-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKPDQAMNDBADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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